CAS number 77877-20-4 properties and safety.
CAS number 77877-20-4 properties and safety.
Technical Guide: (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone (CAS 77877-20-4) [1]
PART 1: EXECUTIVE SUMMARY
Identity & Significance CAS 77877-20-4, chemically known as (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone , is a specialized Evans Chiral Auxiliary .[1] It represents a pre-functionalized "ready-to-use" reagent for asymmetric synthesis, specifically designed to introduce high levels of stereochemical control into aldol condensations and alkylation reactions.
Unlike the free auxiliary ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone), this compound is already acylated with a propionyl group. This modification bypasses the initial acylation step in the laboratory, allowing researchers to immediately proceed to enolization and carbon-carbon bond formation. It is a critical tool in Medicinal Chemistry for the synthesis of polyketides, macrolides, and complex pharmaceutical intermediates where absolute stereochemistry determines biological efficacy.
Target Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists.[1]
PART 2: CHEMICAL & PHYSICAL CHARACTERIZATION
The following data consolidates physical constants essential for stoichiometric calculations and solvent selection.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| Chemical Name | (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone | IUPAC Nomenclature |
| CAS Number | 77877-20-4 | Specific to the N-propionyl derivative |
| Molecular Formula | ||
| Molecular Weight | 233.26 g/mol | Essential for molarity calc.[1] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 94–96 °C | Indicates high purity crystalline form |
| Solubility | Soluble in | Use anhydrous solvents for reactions |
| Chirality | (4R, 5S) | Induces syn-aldol stereochemistry |
| Stability | Stable under standard storage; Moisture sensitive | Store under inert gas (Ar/N2) |
PART 3: MECHANISM OF STEREOCONTROL
The utility of CAS 77877-20-4 lies in its ability to transfer chirality to a non-chiral substrate via a temporary covalent bond.[1] The mechanism is governed by the Zimmerman-Traxler Transition State .[1]
The Stereochemical Logic
-
Z-Enolate Formation: Treatment with a boron Lewis acid (e.g.,
) and a tertiary amine base forces the formation of a (Z)-enolate .[1] The boron atom chelates between the carbonyl oxygen of the propionyl group and the carbonyl oxygen of the oxazolidinone ring, locking the conformation. -
Facial Discrimination: The bulky Phenyl group at the C5 position and the Methyl group at C4 create a steric wall. This forces the incoming electrophile (aldehyde) to approach from the face opposite to these substituents.
-
Diastereoselectivity: This rigid geometry typically yields Evans-syn aldol products with diastereomeric ratios (dr) often exceeding 99:1.[1]
Diagram 1: Evans Aldol Stereocontrol Pathway
Caption: Logical flow of the Evans Aldol reaction, highlighting the transformation from the N-propionyl precursor to the stereodefined syn-aldol product.
PART 4: EXPERIMENTAL PROTOCOLS
Critical Note: All reactions involving enolates must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.[1]
Protocol A: Boron-Mediated Aldol Condensation
Objective: Synthesis of a chiral syn-aldol adduct.
Materials:
-
CAS 77877-20-4 (1.0 equiv)[1]
-
Dibutylboron triflate (
, 1.0 M in DCM, 1.1 equiv) -
Diisopropylethylamine (DIPEA, 1.2 equiv)
-
Aldehyde (Electrophile, 1.2 equiv)
-
Dichloromethane (Anhydrous)[1]
-
Oxidizing buffer: pH 7 phosphate buffer + 30%
in Methanol
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and cool to room temperature under Argon flow. Add CAS 77877-20-4 and dissolve in anhydrous
(0.2 M concentration). -
Enolization: Cool the solution to -78 °C (Dry ice/Acetone bath).
-
Reaction: Add the Aldehyde (neat or in minimal DCM) dropwise over 5 minutes.
-
Stir: Maintain at -78 °C for 1 hour, then slowly warm to 0 °C over 1 hour.
-
-
Quench & Workup:
-
Add pH 7 phosphate buffer (1 mL/mmol) and Methanol (3 mL/mmol).[1]
-
Caution: Add 30%
(1 mL/mmol) slowly at 0 °C (Exothermic!). Stir vigorously for 1 hour to cleave the boron-chelate.
-
-
Extraction: Dilute with water, extract with DCM (3x). Wash organics with
and brine. Dry over .[1] -
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Auxiliary Cleavage (Hydrolysis)
Objective: Recover the chiral acid and the oxazolidinone auxiliary.
-
Dissolve the aldol adduct in THF/H2O (3:1) at 0 °C.
-
Add
(2.0 equiv) and (4.0 equiv).[1] -
Stir at 0 °C for 1–3 hours.
-
Quench with
(to destroy peroxide) and acidify to pH 2.[1] -
Extract the Auxiliary (recyclable) and the Chiral Acid product.
PART 5: SAFETY & HANDLING
While CAS 77877-20-4 is a valuable reagent, it requires strict adherence to safety protocols, particularly due to the reagents used in conjunction with it (Triflates, Peroxides).[1]
Table 2: Hazard Identification & Mitigation
| Hazard Class | Risk Description | Mitigation Strategy |
| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319).[1] | Wear nitrile gloves, lab coat, and safety goggles.[1] |
| Respiratory Irritant | May cause respiratory irritation (H335) if dust is inhaled.[1] | Handle solid powder in a fume hood.[1] |
| Reproductive Toxicity | Potential H360 (May damage fertility).[1] While not confirmed for this specific derivative, related chiral reagents carry this risk.[1] | Pregnant personnel should avoid handling. Use double-gloving and closed-system transfers where possible.[1] |
| Reactivity | Reacts violently with strong oxidizers.[1] | Store away from nitrates and perchlorates.[1] |
Waste Disposal:
-
Aqueous waste containing boron must be segregated.[1]
-
The recovered auxiliary (after cleavage) is valuable and should be recrystallized and reused, reducing chemical waste.
PART 6: REFERENCES
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981).[1] Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates.[1] Journal of the American Chemical Society, 103(8), 2127–2129.[2] [Link]
-
Gage, J. R., & Evans, D. A. (1990).[1] Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 853442, (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone.[1] PubChem. [Link][1]
